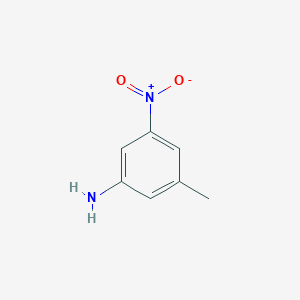

3-Methyl-5-nitroaniline

Descripción general

Descripción

3-Methyl-5-nitroaniline is an aromatic amine with the molecular formula C7H8N2O2 It is characterized by a methyl group and a nitro group attached to an aniline ring

Métodos De Preparación

3-Methyl-5-nitroaniline can be synthesized through several methods. One common synthetic route involves the nitration of 3-methylaniline (m-toluidine) using a mixture of concentrated sulfuric acid and nitric acid at low temperatures . Another method involves the direct substitution of hydrocarbons with nitric acid or by displacement reactions with nitrite ions . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Methyl-5-nitroaniline undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-donating effect of the methyl group and the electron-withdrawing effect of the nitro group.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Use

3-Methyl-5-nitroaniline is primarily utilized as an intermediate in the synthesis of various dyes and pigments. It serves as a precursor for:

- Pigment Red 22 : An important dye used in printing inks and coatings.

- Pigment Red 17 : Commonly used in plastics and textiles .

The compound's ability to undergo electrophilic substitution reactions makes it valuable in the production of other aromatic compounds.

Toxicity and Safety Studies

Research into the toxicity of this compound highlights its potential health risks. Toxicological assessments indicate:

- Acute Toxicity : The compound is classified as toxic if swallowed, inhaled, or absorbed through the skin. Symptoms of exposure may include methemoglobinemia, which affects oxygen transport in the blood .

- Carcinogenic Potential : It has been classified as a suspected carcinogen, necessitating careful handling and risk assessment in laboratory settings .

Insect Olfactory Studies

One notable application involves studying the olfactory responses of insects to various compounds, including this compound. Electroantennogram (EAG) assays have demonstrated that this compound can elicit significant responses from insect antennae, suggesting its potential use in pest control strategies by exploiting insect olfactory pathways .

Genotoxicity Testing

Genotoxicity studies have shown that this compound exhibits mutagenic properties when tested in bacterial strains such as Salmonella typhimurium. These findings underscore the importance of evaluating environmental and health impacts associated with exposure to this compound .

Research Case Studies

| Study | Focus | Findings |

|---|---|---|

| Toxicological Assessment (2020) | Evaluated acute toxicity in rodents | Identified significant liver damage at high doses; potential carcinogenic effects noted. |

| EAG Response Study (2021) | Investigated insect olfactory responses | Demonstrated that this compound activates olfactory receptors in multiple insect species. |

| Genotoxicity Testing (2019) | Assessed mutagenic potential | Positive results in reverse mutation assays indicate potential risks for genetic damage. |

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparación Con Compuestos Similares

3-Methyl-5-nitroaniline can be compared with other nitroaniline derivatives such as 2-methyl-5-nitroaniline and 4-methyl-5-nitroaniline. While all these compounds share a similar core structure, the position of the substituents can significantly influence their chemical reactivity and applications. For instance, 2-methyl-5-nitroaniline is used in the synthesis of pigments and dyes, similar to this compound, but may exhibit different reactivity due to the position of the methyl group .

By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Actividad Biológica

3-Methyl-5-nitroaniline (CAS No. 618-61-1) is an organic compound with the molecular formula . It is characterized by a nitro group and an amino group, which contribute to its biological activity. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential applications and effects on biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 152.15 g/mol |

| Boiling Point | Not available |

| Solubility | 1.45 mg/ml |

| Log P (octanol-water) | 1.17 |

| Melting Point | Not available |

This compound is soluble in organic solvents and exhibits moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Antimicrobial Activity

Research has indicated that derivatives of nitroanilines, including this compound, possess significant antimicrobial properties. A study focused on related compounds demonstrated that certain derivatives exhibited potent activity against various microbial strains. Although specific data on this compound's activity was not highlighted, the structure-activity relationship suggests potential efficacy in this area .

Case Studies

- Case Study on Toxicity : In a long-term study involving rats exposed to nitroaniline derivatives, researchers noted changes in liver and kidney function. Although the effects were not classified as overtly toxic, they highlighted the importance of monitoring for subtle biochemical changes over prolonged exposure periods .

- Antimicrobial Efficacy : A comparative study of various nitroaniline compounds found that those with specific substitutions at the aromatic ring exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential for this compound to be developed into a therapeutic agent pending further research into its specific efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship:

- Nitro Group : The presence of the nitro group is critical for biological activity, as it can participate in redox reactions.

- Amino Group : The amino group enhances solubility and can interact with biological targets, potentially influencing binding affinity and selectivity.

Propiedades

IUPAC Name |

3-methyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIJEXQVMORGQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393710 | |

| Record name | 3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-61-1 | |

| Record name | 3-methyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.